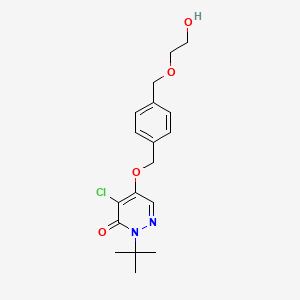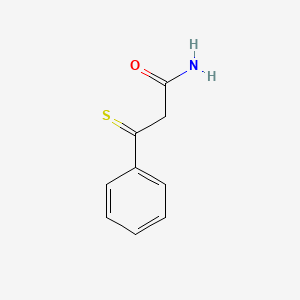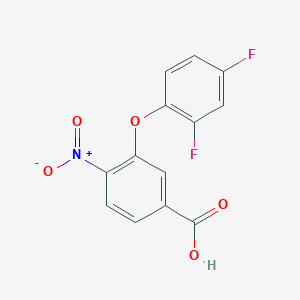
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridazinone core, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxymethyl)benzyloxy]-2H-pyridazin-3-one: This compound has a similar structure but with a fluoro group instead of a hydroxy group.
2-tert-butyl-4-chloro-5-[4-(2-methoxyethoxymethyl)benzyloxy]-2H-pyridazin-3-one: This variant includes a methoxy group, altering its chemical properties.
Uniqueness
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxymethyl group, in particular, provides unique opportunities for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C18H23ClN2O4 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-5-[[4-(2-hydroxyethoxymethyl)phenyl]methoxy]pyridazin-3-one |
InChI |
InChI=1S/C18H23ClN2O4/c1-18(2,3)21-17(23)16(19)15(10-20-21)25-12-14-6-4-13(5-7-14)11-24-9-8-22/h4-7,10,22H,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
XTNLABPPRDUGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[4,3,2-de]quinoline-2,4(1H,5H)-dione](/img/structure/B8407973.png)








![2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8408046.png)
![Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-](/img/structure/B8408050.png)
